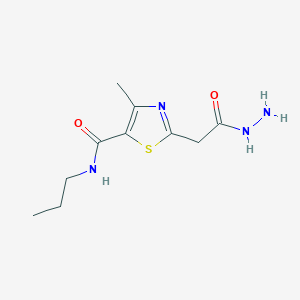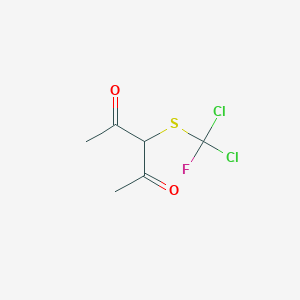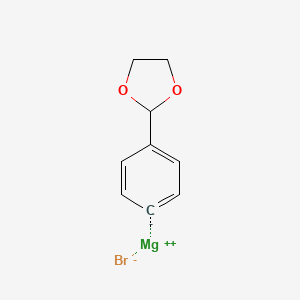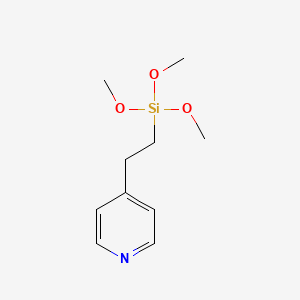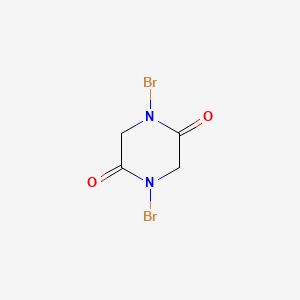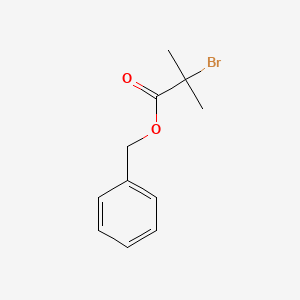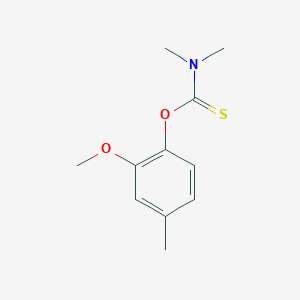
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester, also known as DMCT, is a synthetic compound used in scientific research and laboratory experiments. It is a derivative of dimethylcarbamothioic acid, a naturally occurring compound found in plants and animals. DMCT is a useful tool for studying biochemical and physiological processes, as well as for developing new drugs and therapies.
作用机制
The mechanism of action of Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester is not fully understood. It is thought to act as an antagonist of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the neurotransmitter acetylcholine in the brain, which can lead to improved memory, learning, and concentration. It can also increase the activity of dopamine, which can lead to improved mood and motivation. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the risk of certain types of cancer.
实验室实验的优点和局限性
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it has a low cost and can be used in a variety of experiments. However, it can also have some limitations. It has a short half-life, which means that experiments need to be conducted quickly. Additionally, it has a low solubility in water, which can make it difficult to use in certain types of experiments.
未来方向
There are a variety of potential future directions for research using Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester. It could be used to further investigate the effects of acetylcholinesterase inhibition on the brain and body. Additionally, it could be used to study the effects of environmental toxins on the human body, and to investigate the effects of various hormones on cell growth and development. It could also be used to develop new drugs and therapies, as well as to study the biochemical and physiological effects of drugs. Finally, it could be used to further investigate the anti-inflammatory and antioxidant effects of Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester, as well as to study its potential role in cancer prevention.
合成方法
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester can be synthesized from dimethylcarbamothioic acid through a two-step process. The first step involves the reaction of dimethylcarbamothioic acid with an anhydride, such as acetic anhydride, to form a mono-ester. The second step involves the reaction of the mono-ester with a phenylmethyl ester, such as 2-methoxy-4-methylphenyl ester, to form Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester.
科学研究应用
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs, as well as to develop new drugs and therapies. It has also been used to study the effects of environmental toxins on the human body, and to investigate the effects of various hormones on cell growth and development.
属性
IUPAC Name |
O-(2-methoxy-4-methylphenyl) N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-5-6-9(10(7-8)13-4)14-11(15)12(2)3/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCGXAOUELWYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=S)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

